molecular formula C22H26N2O2 B2750867 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide CAS No. 1005301-51-8

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide

Cat. No. B2750867
CAS RN: 1005301-51-8
M. Wt: 350.462
InChI Key: WFPVUCZOCUBWKL-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide, also known as IBTQA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. IBTQA has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.

Scientific Research Applications

Cyclisation in Synthesis

One application of compounds related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenyl)acetamide is in chemical synthesis. For instance, King (2007) detailed a high yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide leading to the production of (±)-crispine A (King, 2007).

Antimalarial Activity

Another application is in the development of antimalarial drugs. Werbel et al. (1986) synthesized a series of compounds, including N-(5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl)acetamides, showing increasing antimalarial potency, suggesting potential for clinical trials (Werbel et al., 1986).

Structural and Fluorescence Studies

Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives. They found that these compounds form crystalline salts and host–guest complexes with enhanced fluorescence emission, indicating potential applications in materials science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).

Synthesis of Indolizine Derivatives

In the search for new indolizine derivatives, Caira et al. (2014) used 7,8,9,10-tetrahydropyrrolo[2,1-a]isoquinolines. Their study demonstrates the relevance of such compounds in synthesizing complex organic molecules with potential biological activity (Caira et al., 2014).

Antitumor and Antifungal Activities

El-bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives with biologically active moieties and evaluated them for antitumor and antifungal activities. They identified compounds with significant efficacy against certain cells, illustrating potential applications in cancer and fungal infection treatments (El-bayouki et al., 2011).

Anticonvulsant Properties

Gitto et al. (2006) researched the anticonvulsant properties of N-substituted 1,2,3,4-tetrahydroisoquinolines, identifying compounds with significant activity and potential as new anticonvulsant agents (Gitto et al., 2006).

Synthesis of Isoquinoline Derivatives

In another study, Hu et al. (2010) demonstrated the synthesis of [1,2,3]triazolo[5,1-a]isoquinolines, which further undergo transformations to form 1,3-disubstituted isoquinolines. This research underscores the flexibility and utility of isoquinoline derivatives in synthetic chemistry (Hu et al., 2010).

properties

IUPAC Name

2-(3-methylphenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15(2)22(26)24-11-5-8-18-9-10-19(14-20(18)24)23-21(25)13-17-7-4-6-16(3)12-17/h4,6-7,9-10,12,14-15H,5,8,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPVUCZOCUBWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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